The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic molecule that belongs to the class of thieno[3,2-d]pyrimidines. This class of compounds has garnered interest due to their potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is , and it features a complex structure that includes a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl and methoxyphenyl group.
This compound has been synthesized and characterized in various studies focusing on novel therapeutic agents. Research indicates that derivatives of thieno[3,2-d]pyrimidines have been explored for their anticancer properties and as inhibitors of specific biological pathways relevant to cancer treatment .
The compound is classified under:
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. Key methods include:
The synthesis may utilize various reagents such as:
The molecular structure of this compound features:
COc1ccc(CSc2ncnc(n2)c1)cc(F)c1
The compound can participate in various chemical reactions typical for thieno[3,2-d]pyrimidines:
Reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for compounds like 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may involve:
Studies suggest that derivatives exhibit significant activity against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .
The compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: